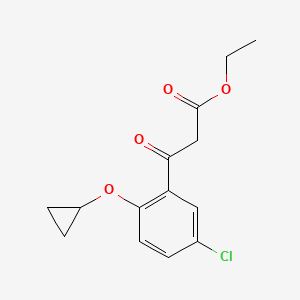
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate
概要
説明
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyloxyphenyl group, which contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyloxyphenyl Intermediate: The synthesis begins with the preparation of 5-chloro-2-cyclopropyloxyphenol through a nucleophilic substitution reaction involving 5-chloro-2-hydroxyphenol and cyclopropyl bromide in the presence of a base such as potassium carbonate.
Esterification: The intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound’s cyclopropyloxyphenyl group allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Ethyl 3-(5-bromo-2-cyclopropyloxyphenyl)-3-oxopropanoate: Similar structure with a bromo group instead of a chloro group.
Ethyl 3-(5-methyl-2-cyclopropyloxyphenyl)-3-oxopropanoate: Similar structure with a methyl group instead of a chloro group.
Uniqueness
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate is unique due to its specific chloro substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
1260169-30-9 |
|---|---|
分子式 |
C14H15ClO4 |
分子量 |
282.72 |
IUPAC名 |
ethyl 3-(5-chloro-2-cyclopropyloxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H15ClO4/c1-2-18-14(17)8-12(16)11-7-9(15)3-6-13(11)19-10-4-5-10/h3,6-7,10H,2,4-5,8H2,1H3 |
InChIキー |
CCZUDHAHOXZLKB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)OC2CC2 |
同義語 |
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
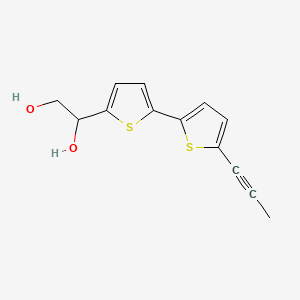
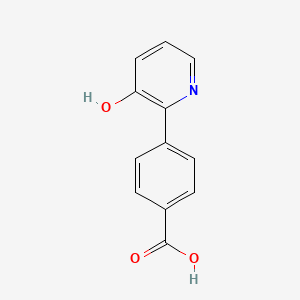
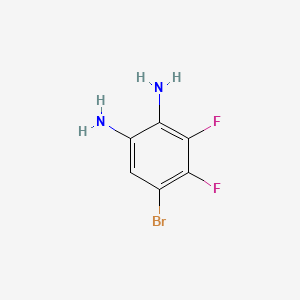
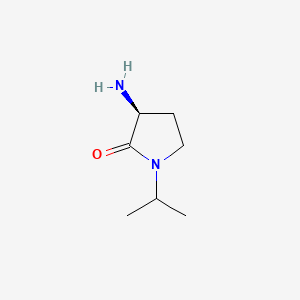
![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)
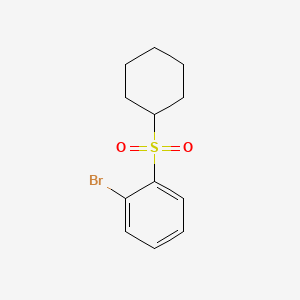
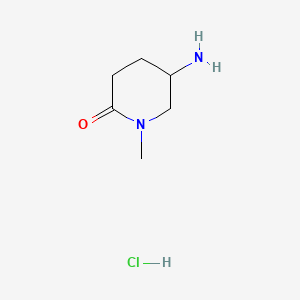
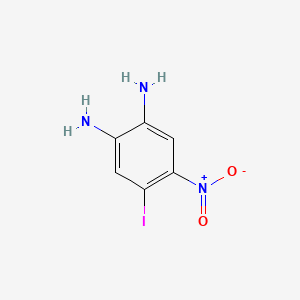
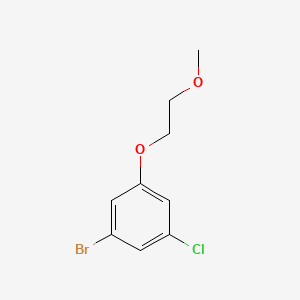
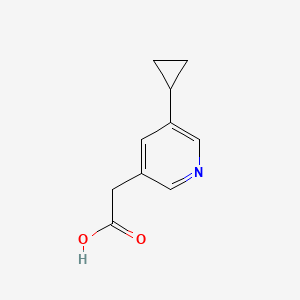

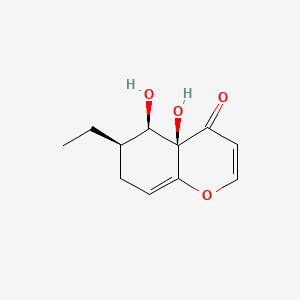
![tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B596002.png)
![2-Chlorobenzo[d]thiazole-4-carboxylic acid](/img/structure/B596004.png)
